
(R)-IL-17 modulator 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-IL-17 modulator 4 is a chemical compound known for its role as a modulator of interleukin-17 (IL-17), a proinflammatory cytokine involved in immune responses. This compound is the R-configure of IL-17 modulator 4 and serves as a proagent of IL-17 modulator 1, which is an orally active and highly efficacious IL-17 modulator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-IL-17 modulator 4 involves several steps, starting from the appropriate precursors. The key steps include:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups via selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of ®-IL-17 modulator 4 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Implementation of continuous flow reactors for efficient reaction control.
- Application of advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: ®-IL-17 modulator 4 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of ®-IL-17 modulator 4 with modified functional groups, enhancing its efficacy and stability .
Scientific Research Applications
®-IL-17 modulator 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of IL-17 and its effects on chemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications.
Medicine: Explored as a potential treatment for autoimmune diseases such as psoriasis and rheumatoid arthritis.
Industry: Utilized in the development of new pharmaceuticals targeting IL-17 mediated pathways
Mechanism of Action
The mechanism of action of ®-IL-17 modulator 4 involves its interaction with IL-17 receptors. By binding to these receptors, it modulates the activity of IL-17, reducing its proinflammatory effects. This modulation occurs through the stabilization of the receptor-ligand complex, leading to decreased receptor affinity and subsequent inhibition of downstream signaling pathways .
Comparison with Similar Compounds
IL-17 modulator 1: The parent compound of ®-IL-17 modulator 4, known for its high efficacy and oral activity.
IL-17 modulator 4 sulfate: A sulfate derivative with similar biological activity.
Uniqueness: ®-IL-17 modulator 4 is unique due to its specific R-configuration, which provides distinct pharmacokinetic and pharmacodynamic properties compared to its counterparts. This configuration enhances its stability and efficacy as an IL-17 modulator .
Properties
Molecular Formula |
C27H34N6O2 |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-[(2R)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C27H34N6O2/c1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4/h9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32)/t25-/m1/s1 |
InChI Key |
CQKVACARDGYEMU-RUZDIDTESA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


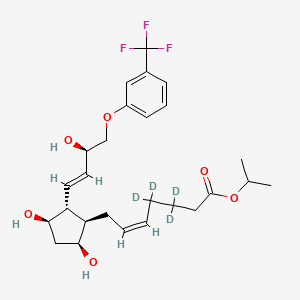
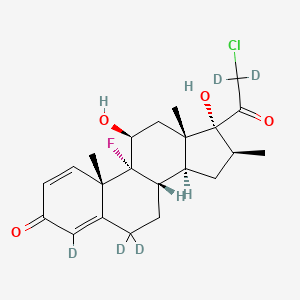

![(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene](/img/structure/B12414703.png)
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)
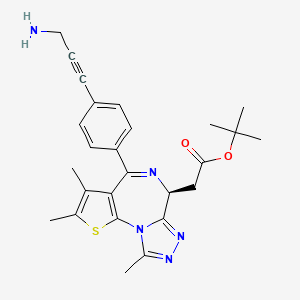
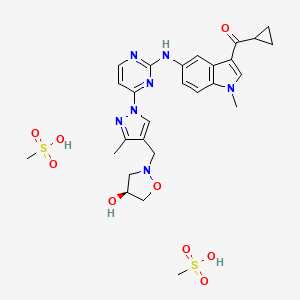
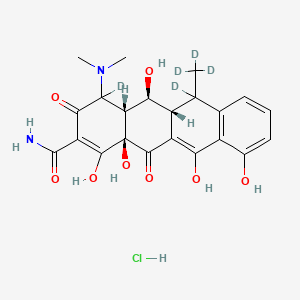
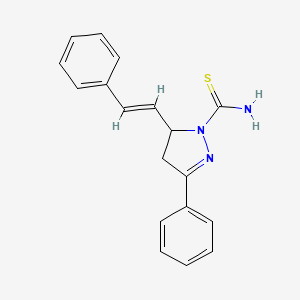
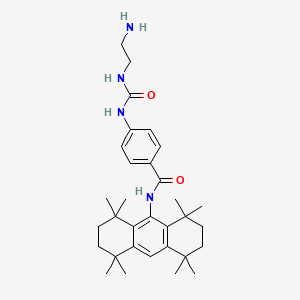
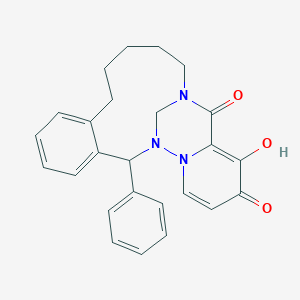
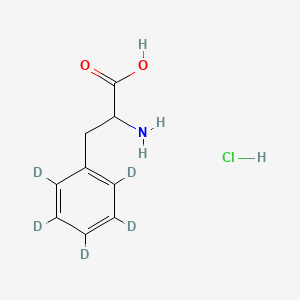
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)
